![molecular formula C9H9ClN2O5S B14261705 (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride CAS No. 244250-20-2](/img/structure/B14261705.png)
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a sulfonylamino group attached to a propanoyl chloride moiety, with a nitrophenyl group providing additional functionalization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride typically involves the reaction of (2S)-2-aminopropanoyl chloride with 4-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the reactive chloride group. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The sulfonylamino group can undergo oxidation reactions, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Oxidized Sulfonyl Compounds: Produced from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biochemical studies, it may interact with specific enzymes or proteins, leading to the formation of covalent adducts that can be analyzed to understand enzyme function.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenylsulfonyl Chloride: Shares the nitrophenylsulfonyl group but lacks the propanoyl chloride moiety.
(2S)-2-Aminopropanoyl Chloride: Contains the propanoyl chloride group but lacks the nitrophenylsulfonyl group.
Uniqueness: (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride is unique due to the combination of the nitrophenylsulfonyl and propanoyl chloride groups, which confer distinct reactivity and functional properties. This combination allows for a broader range of chemical transformations and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
244250-20-2 |
|---|---|
Molekularformel |
C9H9ClN2O5S |
Molekulargewicht |
292.70 g/mol |
IUPAC-Name |
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride |
InChI |
InChI=1S/C9H9ClN2O5S/c1-6(9(10)13)11-18(16,17)8-4-2-7(3-5-8)12(14)15/h2-6,11H,1H3/t6-/m0/s1 |
InChI-Schlüssel |
ZOAKJKWSNJEKBQ-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)Cl)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)Cl)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


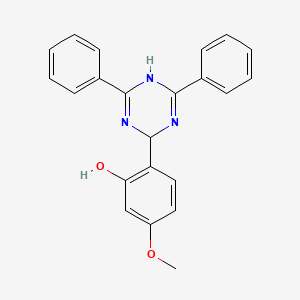
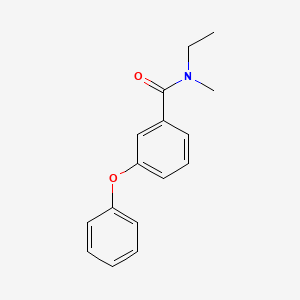
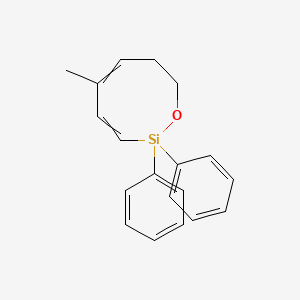
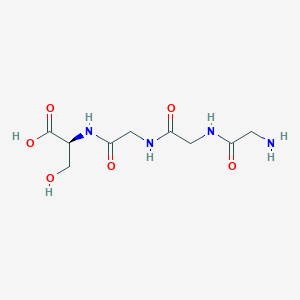
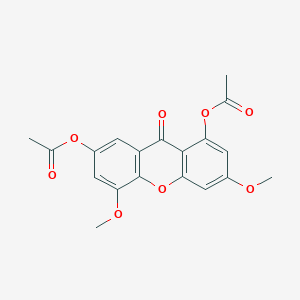
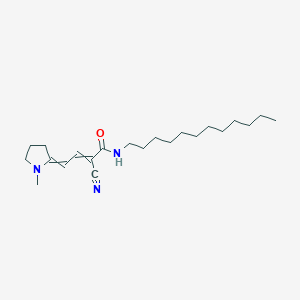
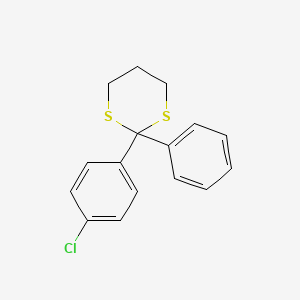
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
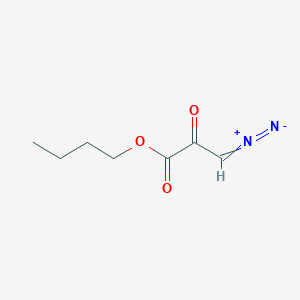

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
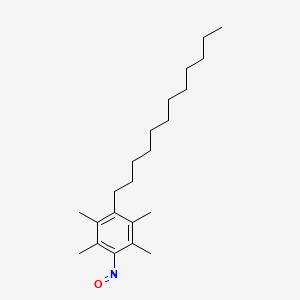
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

